molecular formula C6H13NO2S B055322 2,2-Diethoxyethanethioamide CAS No. 73956-15-7

2,2-Diethoxyethanethioamide

Cat. No. B055322
CAS RN: 73956-15-7
M. Wt: 163.24 g/mol
InChI Key: MQSDGAKLSVITHP-UHFFFAOYSA-N
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Description

2,2-Diethoxyethanethioamide is a chemical compound relevant in the synthesis of various pharmaceutical and chemical products. Its study involves understanding its synthesis, molecular structure, chemical reactions, and properties, providing insights into its applications in different chemical processes.

Synthesis Analysis

A novel route to synthesize 2-oxopropanethioamide, a key intermediate for producing certain pharmaceuticals, uses 2,2-diethoxypropionitrile as a starting material. This approach offers advantages over traditional methods, such as safer manufacturing and handling of materials, elimination of highly toxic hydrogen sulfide gas, and improved quality through an isolable crystalline intermediate. Extensive design-of-experiment analysis helped to optimize the process, ensuring robustness and control (Taylor et al., 2017).

Molecular Structure Analysis

Although direct research on the molecular structure of 2,2-Diethoxyethanethioamide was not found, studies on similar compounds provide valuable insights. For instance, X-ray molecular structure analysis of related compounds has elucidated linear arrangements and planar units, contributing to the understanding of molecular configurations in this chemical class (Struckmeier et al., 1976).

Chemical Reactions and Properties

Research on related diethoxy compounds highlights the photochemical [2 + 2]-cycloadditions leading to the production of constrained unusual alpha-amino acids, demonstrating significant regioselectivity and yields. These findings may provide analogous insights into the reactivity and potential chemical behaviors of 2,2-Diethoxyethanethioamide (García-Expósito et al., 2004).

Physical Properties Analysis

The efficient synthesis of 1,1-Diethoxyethane through sequential ethanol reactions on silica-supported copper and H-Y zeolite catalysts demonstrates the importance of understanding the physical properties and reaction conditions for diethoxy compounds. This study may indirectly inform the physical property analysis of 2,2-Diethoxyethanethioamide by showcasing the factors influencing reaction selectivity and efficiency (He & Liu, 2014).

Chemical Properties Analysis

The study of C(2)-Symmetric chiral diethoxyphosphoramide and diethoxythiophosphoramide derivatives illustrates the chemical properties and potential applications of diethoxy-containing compounds in asymmetric synthesis reactions. Such research provides a foundation for understanding the chemical properties and reactivity of 2,2-Diethoxyethanethioamide (Shi et al., 2002).

Scientific Research Applications

  • Synthesis of Pharmaceuticals :

    • Taylor et al. (2017) described a new synthesis route for 2-oxopropanethioamide, a key intermediate in the synthesis of Lanabecestat, an Alzheimer's disease treatment candidate, using 2,2-diethoxypropionitrile. This method offers several advantages, including safer manufacturing, elimination of hazardous hydrogen sulfide gas, and improved manufacturing controls (Taylor et al., 2017).
  • Chemical Synthesis and Modification :

    • Valdersnes et al. (2012) investigated the conjugate addition of propane-1,3-dithiol to α,β-unsaturated ketones, treating derivatives of 1,1-diethoxy-5-hydroxypent-3-yn-2-one with propane-1,3-dithiol, leading to modified carbohydrates in the furanose form (Valdersnes et al., 2012).
    • Xin-zhi Chen (2006) synthesized Ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, through a process involving ethyl 2,2-diethoxyacetate, demonstrating process improvements and higher yield of the final product (Chen Xin-zhi, 2006).
  • Environmental and Health Studies :

    • Dagaut et al. (1989) measured the rate constants for gas-phase reactions of hydroxyl radicals with aliphatic polyethers including 2,2-diethoxypropane, providing insights into the reactivity of such compounds in atmospheric chemistry (Dagaut et al., 1989).
  • Advanced Reduction Processes (ARPs) :

    • Liu et al. (2014) explored the degradation of 1,2-Dichloroethane with ARPs, demonstrating successful degradation using various reagents and UV irradiation, contributing to environmental remediation efforts (Liu et al., 2014).

Safety And Hazards

The safety data sheet for 2,2-Diethoxyethanethioamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2-diethoxyethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-3-8-6(5(7)10)9-4-2/h6H,3-4H2,1-2H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSDGAKLSVITHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=S)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383362
Record name 2,2-diethoxyethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diethoxyethanethioamide

CAS RN

73956-15-7
Record name 2,2-diethoxyethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Diethoxythioacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of phosphorus pentasulfide (27 g) in dry THF (100 ml) at 0° C. under vigorous stirring, Na2CO3 (13 g) was added. The reaction mixture was stirred for 30 min at 0° C. and for 30 min at r.t., then diethoxyacetamide (6 g) was added and stirring was continued at r.t. for 70 h. The reaction was then diluted with EA, washed with 10% Na3PO4, brine, dried over Na2SO4 and the solvent removed in vacuo. The crude residue was purified by flash-chromatography (EE/PE 1/1) to give the title compound as a white solid (4.4 g).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred mixture of P2S5 (45 g) in THF (300 ml) at 23°, sodium carbonate (21.5 g) was added. At the mixture, vigorously stirred, 2,2-diethoxyacetamide (10 g) was added. After 24 h a 10% aqueous solution of Na3PO4 (200 ml), EA (300 ml) and CH (300 ml) were respectively added. The aqueous layer was washed with EA and united to the organic layer. This was washed with water until clarification, dried and the solvent evaporated under reduce pressure. The crude residue was purified by flash chromatography (eluting with CH-EA 1:1) to give the title compound as a white solid (10 g).
Name
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Na3PO4
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Wang, Z Yang, Y Liu, L Ma, Y Wu, L He… - Bioorganic & Medicinal …, 2015 - Elsevier
By switching position of the N and S atom in the thiazole ring which were similar to the previously reported agent 5-(4-ethoxyphenyl)-4-(3′,4′,5′-trimethoxyphenyl)thiazol-2-amine, a …
Number of citations: 34 www.sciencedirect.com
NG Anthony, D Breen, G Donoghue, AI Khalaf… - Organic & …, 2009 - pubs.rsc.org
A practical synthesis of alkene-containing minor-groove binders for DNA, related to distamycin, with potential for wide structural diversity is described, based upon the Wittig chemistry of …
Number of citations: 30 pubs.rsc.org
Y Park, SY Bae, JM Hah, SK Lee, JS Ryu - Bioorganic & Medicinal …, 2015 - Elsevier
The synthesis of tubulysin analogs containing stereochemically diverse cyclic Tuv moieties is described. A tetrahydropyranyl moiety was incorporated into the Tuv unit by …
Number of citations: 11 www.sciencedirect.com

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